molecular formula C23H22N2OS B3010827 (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile CAS No. 476669-02-0

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile

Cat. No.: B3010827
CAS No.: 476669-02-0
M. Wt: 374.5
InChI Key: RWYACNGGMQOKIJ-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-(4-Isobutylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 4-isobutylphenyl group at position 4 and a 3-methoxyphenyl moiety conjugated to the acrylonitrile group. The Z-configuration of the acrylonitrile double bond is critical for maintaining planar molecular geometry, which enhances interactions with biological targets such as kinases or tubulin .

Properties

IUPAC Name

(Z)-3-(3-methoxyphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2OS/c1-16(2)11-17-7-9-19(10-8-17)22-15-27-23(25-22)20(14-24)12-18-5-4-6-21(13-18)26-3/h4-10,12-13,15-16H,11H2,1-3H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYACNGGMQOKIJ-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Anticancer Mechanisms : Analogues like Compound 15 inhibit microtubule assembly by binding to the colchicine site, disrupting mitosis . The target compound’s 3-methoxyphenyl group may mimic trimethoxy binding motifs but requires confirmation via docking studies.
  • Structure-Activity Relationships (SAR) :
    • Methoxy groups on the aryl ring enhance anticancer activity (e.g., 3,4,5-trimethoxy in Compound 15 vs. 3-methoxy in the target compound) .
    • Fluorine or nitro substituents (e.g., in ) improve metabolic stability but may reduce target affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.